molecular formula C13H12N4O6 B10949910 methyl 4-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate

methyl 4-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate

Cat. No.: B10949910
M. Wt: 320.26 g/mol
InChI Key: BABMIBQCFAFYFF-UHFFFAOYSA-N
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Description

Methyl 4-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzoate ester linked to a pyrazole ring, which is further substituted with nitro groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of a pyrazole derivative, followed by esterification with a benzoic acid derivative. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective nitration of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form more highly oxidized derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and the pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Substitution reagents: Hydrochloric acid, sodium hydroxide.

Major Products Formed

The major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 4-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the development of advanced materials, such as energetic materials and explosives.

Mechanism of Action

The mechanism of action of methyl 4-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The nitro groups on the pyrazole ring can participate in redox reactions, leading to the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to various biological effects. The ester group can also undergo hydrolysis, releasing the active pyrazole derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3,4,5-trinitropyrazole: Another pyrazole derivative with multiple nitro groups, used in the development of energetic materials.

    4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: A compound with similar structural features, used in the synthesis of high-energy compounds.

Uniqueness

Methyl 4-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate is unique due to its specific combination of a benzoate ester and a nitro-substituted pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H12N4O6

Molecular Weight

320.26 g/mol

IUPAC Name

methyl 4-[(5-methyl-3,4-dinitropyrazol-1-yl)methyl]benzoate

InChI

InChI=1S/C13H12N4O6/c1-8-11(16(19)20)12(17(21)22)14-15(8)7-9-3-5-10(6-4-9)13(18)23-2/h3-6H,7H2,1-2H3

InChI Key

BABMIBQCFAFYFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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